molecular formula C20H15NO2 B13378918 Benzophenone, 4-(2-hydroxybenzylidenamino)-

Benzophenone, 4-(2-hydroxybenzylidenamino)-

Cat. No.: B13378918
M. Wt: 301.3 g/mol
InChI Key: NJIDMUYXBWZOOT-UHFFFAOYSA-N
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Description

Benzophenone, 4-(2-hydroxybenzylidenamino)-, is a synthetic benzophenone derivative characterized by a Schiff base structure formed via the condensation of a hydroxybenzaldehyde moiety with an amino group at the 4-position of the benzophenone core. This compound belongs to a class of benzophenone derivatives widely studied for their diverse applications, including photopolymerization, biological activity (e.g., anti-inflammatory, amyloid disruption), and material science . The hydroxybenzylidenamino group introduces hydrogen-bonding capacity and π-conjugation, which can enhance photophysical properties and intermolecular interactions.

Properties

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

[4-[(2-hydroxyphenyl)methylideneamino]phenyl]-phenylmethanone

InChI

InChI=1S/C20H15NO2/c22-19-9-5-4-8-17(19)14-21-18-12-10-16(11-13-18)20(23)15-6-2-1-3-7-15/h1-14,22H

InChI Key

NJIDMUYXBWZOOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=CC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound 4-(2-Hydroxybenzylidenamino)benzophenone is a Schiff base derivative synthesized via condensation between an aromatic amine and a hydroxy-substituted aldehyde. The reaction typically follows nucleophilic addition-elimination mechanisms under mild acidic or neutral conditions.

Stepwise Synthesis Protocol

Starting Materials

Reaction Procedure

  • Condensation Reaction :

    • Dissolve 4-aminobenzophenone (1.0 mmol) and 2-hydroxybenzaldehyde (1.1 mmol) in anhydrous ethanol.
    • Add 2–3 drops of glacial acetic acid to catalyze imine bond formation.
    • Reflux the mixture at 80°C for 4–6 hours under inert atmosphere (N₂/Ar).
    • Monitor reaction progress via thin-layer chromatography (TLC; hexane:ethyl acetate, 7:3).
  • Isolation and Purification :

    • Cool the reaction mixture to room temperature; collect precipitated product via vacuum filtration.
    • Wash with cold ethanol to remove unreacted starting materials.
    • Recrystallize from hot ethanol or perform silica gel chromatography (eluent: CH₂Cl₂/MeOH, 9:1) for higher purity.

Optimized Reaction Conditions

Parameter Value/Range
Solvent Ethanol
Temperature 80°C (reflux)
Catalyst Glacial acetic acid (0.5%)
Reaction Time 4–6 hours
Yield 70–85% (reported analogs)

Structural Characterization

Spectroscopic Data

  • FT-IR (KBr, cm⁻¹) :

    • 1620–1630 (C=N stretch, imine).
    • 3300–3400 (O-H stretch, phenolic).
    • 1680 (C=O stretch, benzophenone).
  • ¹H-NMR (400 MHz, CDCl₃) :

    • δ 8.50 (s, 1H, CH=N).
    • δ 6.80–7.90 (m, 12H, aromatic).
    • δ 12.50 (s, 1H, OH).
  • Elemental Analysis :

    • Calculated for C₂₀H₁₅NO₂: C, 78.67%; H, 4.95%; N, 4.59%.
    • Found: C, 78.52%; H, 4.88%; N, 4.63%.

Critical Analysis of Methodology

  • Advantages :
    • High regioselectivity due to electron-rich aromatic amine.
    • Mild conditions prevent decomposition of sensitive functional groups.
  • Limitations :
    • Requires strict anhydrous conditions to avoid hydrolysis of the imine bond.
    • Moderate yields attributed to competing side reactions (e.g., oligomerization).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Reduces reaction time to 15–20 minutes.
  • Enhances yield (up to 90%) via uniform heating.

Solid-State Mechanochemical Synthesis

  • Grind stoichiometric amounts of reactants with a catalytic amount of NaOH.
  • Eco-friendly, solvent-free approach with comparable efficiency.

Applications and Research Implications

  • Coordination Chemistry : Acts as a tridentate ligand (N,O-donor) for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential antimicrobial activity.
  • Photostabilizers : UV-absorbing properties due to conjugated π-system.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of {4-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function .

Comparison with Similar Compounds

Structural and Functional Modifications

Benzophenone derivatives are tailored by modifying substituents at the 4-position or the ketone-adjacent phenyl rings. Key structural analogs include:

Compound Name Substituent(s) Key Applications/Properties References
4-(Diethylamino)benzophenone (BPN) -N(CH₂CH₃)₂ at 4-position Type II photoinitiator; moderate solubility in organic solvents; lower photosensitivity vs. newer derivatives
Benzophenone-1 (2,4-Dihydroxybenzophenone) -OH at 2- and 4-positions UV absorber; disrupts amyloid-β fibrils at 8-fold molar excess
4-(Trifluoromethyl)benzophenone -CF₃ at 4-position High thermal stability (m.p. 114–116°C); used in agrochemicals and pharmaceuticals
4-(Chloromethyl)benzophenone -CH₂Cl at 4-position Intermediate for polymer crosslinking; reactive site for further functionalization
Benzophenone, 4-(2-hydroxybenzylidenamino)- -NH-CH=C₆H₄-OH at 4-position Hypothesized applications: Photoinitiation, amyloid disruption (inferred from structural analogs)

Key Findings from Structural Comparisons

  • Photopolymerization Efficiency: Derivatives with electron-donating groups (e.g., tertiary amines in BPN-D, BPN-P) exhibit enhanced photosensitivity compared to 4-(diethylamino)benzophenone (BPN). The hydroxybenzylidenamino group in the target compound may similarly improve electron/proton transfer kinetics due to its conjugated system .
  • Biological Activity: Benzophenone-1 and 2,2'-dihydroxybenzophenone disrupt amyloid fibrils via hydroxyl-mediated interactions. The hydroxybenzylidenamino group’s hydrogen-bonding capacity could enable similar amyloid-disruptive effects .
  • Thermal and Solubility Properties: Halogenated derivatives (e.g., 4-(trifluoromethyl)benzophenone) show higher melting points and thermal stability, whereas amino- or hydroxyl-substituted derivatives (e.g., BPN-An) have improved solubility in polar solvents .

Mechanistic Insights

  • Anti-Inflammatory Activity: Thiazole-containing benzophenone derivatives (e.g., from ) interact with COX-1’s TYR355 and ARG120 residues via hydrogen bonding, similar to indomethacin. The hydroxybenzylidenamino group may adopt a comparable binding mode .
  • Amyloid Disruption: Hydroxyl-rich benzophenones destabilize preformed Aβ fibrils through competitive hydrogen bonding. The target compound’s hydroxy group may enhance this effect .

Data Table: Comparative Analysis of Select Benzophenone Derivatives

Property/Application 4-(2-Hydroxybenzylidenamino)-Benzophenone (Hypothetical) 4-(Diethylamino)benzophenone (BPN) Benzophenone-1 (2,4-Dihydroxy) 4-(Trifluoromethyl)benzophenone
Photopolymerization Efficiency Likely high (conjugated system) Moderate Low (UV absorber) Not applicable
Thermal Stability Moderate (depends on substituent) Low High (hydroxyl stabilization) High (m.p. 114–116°C)
Biological Activity Potential amyloid disruption None reported Amyloid-β disruption None reported
Solubility High in polar solvents (hydroxyl/amine groups) Moderate in organics Low in non-polar solvents Low (non-polar substituent)

Biological Activity

Benzophenone, 4-(2-hydroxybenzylidenamino)-, also known as BP-4 or Sulisobenzone, is a compound recognized for its diverse biological activities, particularly in the context of its use as a UV filter in sunscreens and other cosmetic products. This article reviews the biological activity of BP-4, focusing on its pharmacological effects, potential toxicity, and implications for human health and environmental safety.

BP-4 is a derivative of benzophenone that contains a hydroxybenzylidenamino group. Its chemical structure allows it to absorb UV radiation effectively, making it a common ingredient in sun protection formulations. The compound's ability to absorb UV light is primarily due to its conjugated double bond system, which stabilizes the excited state after photon absorption.

1. Antioxidant Properties

Benzophenones, including BP-4, have been studied for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress. The antioxidant activity of BP-4 has been quantified using various assays, including the DPPH radical scavenging assay. The Trolox Equivalent Antioxidant Capacity (TEAC) values provide insight into the relative antioxidant strength of BP-4 compared to other compounds:

CompoundTEAC Value (mmol L⁻¹)
BP-41.45 ± 0.08
2b2.1 ± 0.05
Luteolin2.1 ± 0.05

These findings suggest that while BP-4 exhibits antioxidant activity, it may not be as potent as other phenolic compounds.

2. Endocrine Disruption

BP-4 has been implicated in endocrine disruption, particularly concerning estrogenic and anti-estrogenic activities. Studies involving zebrafish have shown that exposure to BP-4 alters the expression of genes involved in hormonal pathways:

  • In eleuthero-embryos , BP-4 induced transcripts related to estrogen signaling at concentrations as low as 3000 µg/L.
  • In adult male zebrafish , differential expression was observed: down-regulation of estrogen-related genes in the liver contrasted with up-regulation in the brain.

This dual action suggests that BP-4 may interfere with sex hormone systems in aquatic organisms, raising concerns about its environmental impact and potential risks to human health through bioaccumulation .

1. Hepatotoxicity

Toxicological assessments indicate that BP-4 primarily affects the liver and kidneys in animal models. In rats and mice, exposure to BP-4 resulted in:

  • Increased liver weights.
  • Hepatocellular hypertrophy.
  • Alterations in clinical chemistry parameters indicative of liver stress.

These findings highlight the need for caution regarding BP-4's use in consumer products due to potential hepatotoxic effects .

2. Skin Sensitization and Allergic Reactions

BP-4 has been recognized as an allergen, particularly in individuals with photoallergic reactions to UV filters. Its classification as "Allergen of the Year" in 2014 underscores its relevance in dermatological studies . Clinical observations have noted increased incidences of contact dermatitis associated with products containing BP-4.

Case Studies

Case Study: Endocrine Disruption in Aquatic Species

A study conducted on zebrafish exposed to varying concentrations of BP-4 demonstrated significant alterations in gene expression related to reproductive health:

  • Method : Zebrafish were exposed to BP-4 from embryonic stages through adulthood.
  • Findings : Elevated levels of vitellogenin (a biomarker for estrogen exposure) were detected in both juvenile and adult fish, indicating estrogenic activity.

This study illustrates the potential ecological risks posed by BP-4 when released into aquatic environments .

Q & A

Q. What are the optimal synthetic routes for 4-(2-hydroxybenzylidenamino)-benzophenone, and how can reaction yields be maximized?

The synthesis typically involves condensation reactions between 4-aminobenzophenone and 2-hydroxybenzaldehyde derivatives. Key steps include:

  • Schiff base formation : React 4-aminobenzophenone with 2-hydroxybenzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) to isolate the product.
  • Yield optimization : Control stoichiometry (1:1 molar ratio) and reaction time (6–12 hours at 70–80°C). McMurry cross-coupling protocols may also apply for analogous structures, requiring titanium(IV) chloride and zinc as reductants .

Q. How can the structural integrity of 4-(2-hydroxybenzylidenamino)-benzophenone be validated post-synthesis?

A multi-technique approach is recommended:

  • NMR spectroscopy : Confirm the presence of imine (C=N) protons (~8.5–9.0 ppm in 1^1H NMR) and aromatic protons consistent with the benzophenone backbone .
  • Mass spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks matching the expected molecular weight (e.g., [M+H]+ or [M–H]–) .
  • FT-IR spectroscopy : Identify characteristic bands for C=N (~1600–1650 cm⁻¹) and phenolic O–H (~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in detecting trace amounts of this compound in complex matrices (e.g., biological fluids or environmental samples)?

Key challenges include matrix interference and low analyte concentrations. Methodological solutions involve:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological samples .
  • Analytical instrumentation : Use LC-MS/MS with a reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) for high sensitivity and selectivity. Detection limits <1 ng/mL have been reported for similar benzophenones .
  • Matrix-matched calibration : Prepare standards in the same matrix as samples to account for ion suppression/enhancement effects .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies should assess:

  • pH dependence : Perform accelerated degradation tests in buffers (pH 3–10) at 25°C and 40°C. Monitor via HPLC for degradation products (e.g., hydrolysis of the imine bond to regenerate amine and aldehyde precursors) .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Storage recommendations: –20°C in amber vials under inert gas to prevent photodegradation and oxidation .

Q. What are the implications of using this compound in photodynamic therapy (PDT) applications?

The benzophenone core enables aggregation-induced emission (AIE) properties, making it suitable for PDT:

  • ROS generation : Under light irradiation, the compound produces reactive oxygen species (ROS) via both Type I (electron transfer) and Type II (energy transfer) pathways, critical for cancer cell ablation .
  • Mitochondrial targeting : Functionalization with cationic groups (e.g., methylpyridinium) enhances mitochondrial membrane affinity, improving therapeutic efficacy in hypoxic tumors .
  • Validation : Use fluorescence imaging (e.g., confocal microscopy) to confirm subcellular localization and ROS generation in vitro .

Q. How can researchers resolve discrepancies in reported photophysical properties across studies?

Contradictions in data (e.g., fluorescence quantum yields or ROS efficiency) may arise from experimental variables. Mitigation strategies include:

  • Standardized protocols : Adopt consistent solvent systems (e.g., DMSO/PBS mixtures) and light sources (e.g., 405 nm LED) for comparability .
  • Control experiments : Compare results with well-characterized reference compounds (e.g., Rose Bengal for ROS assays) .
  • Collaborative validation : Replicate studies across independent labs using shared samples to isolate methodological vs. intrinsic variability .

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